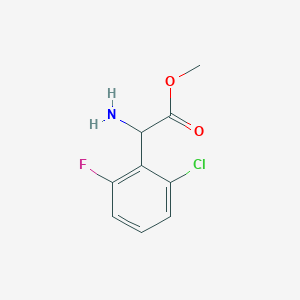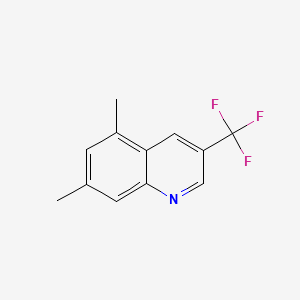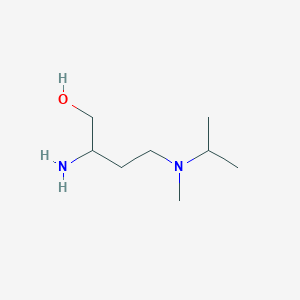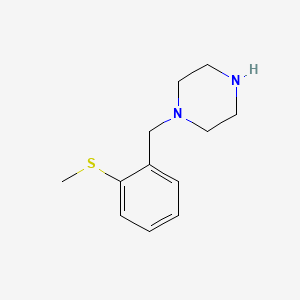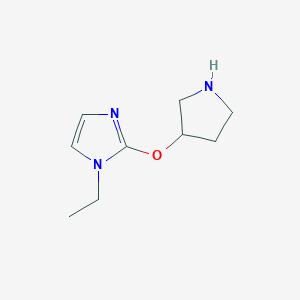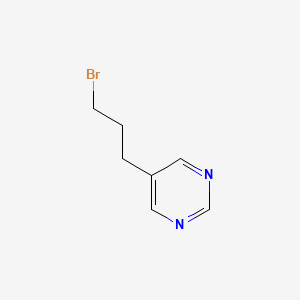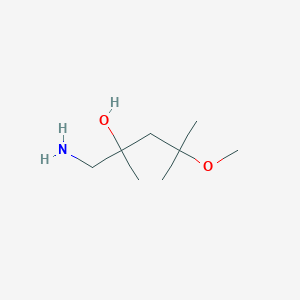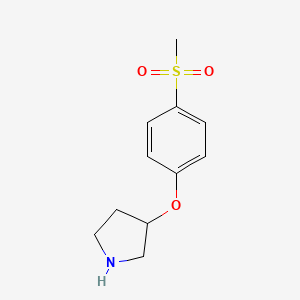
3-(4-Methanesulfonylphenoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methanesulfonylphenoxy)pyrrolidine is a chemical compound with the molecular formula C11H15NO3S It is characterized by a pyrrolidine ring attached to a phenoxy group, which is further substituted with a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonylphenoxy)pyrrolidine typically involves the reaction of 4-methanesulfonylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methanesulfonylphenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler phenoxy-pyrrolidine structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and potential biological activity.
Reduction: Simplified phenoxy-pyrrolidine compounds with altered electronic properties.
Substitution: A variety of substituted phenoxy-pyrrolidine derivatives with diverse functional groups.
Applications De Recherche Scientifique
3-(4-Methanesulfonylphenoxy)pyrrolidine has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methanesulfonylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The pyrrolidine ring provides structural rigidity and enhances binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylsulfonylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of methanesulfonyl.
3-(4-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of the methanesulfonyl group.
3-(4-Nitrophenoxy)pyrrolidine: Substituted with a nitro group, leading to different electronic properties.
Uniqueness
3-(4-Methanesulfonylphenoxy)pyrrolidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
3-(4-methylsulfonylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-4-2-9(3-5-11)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |
Clé InChI |
DJBSFGFJLDDSOD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


